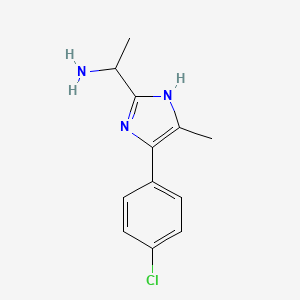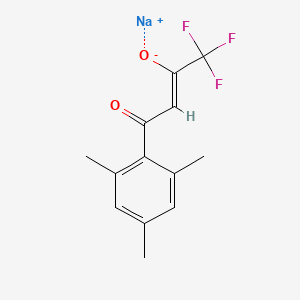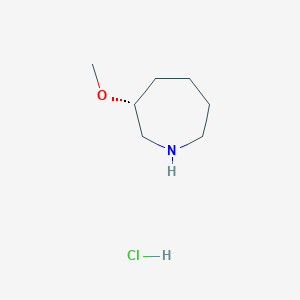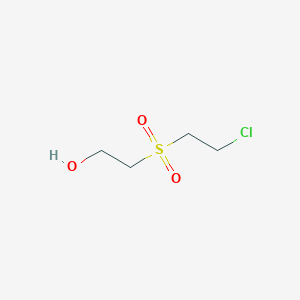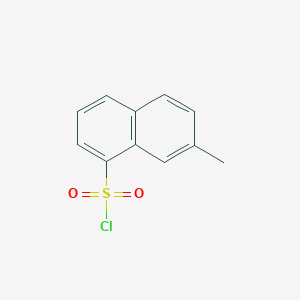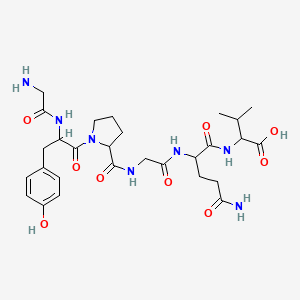
PAR4 (1-6) (human)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PAR4 (1-6) (human) is a peptide agonist of protease-activated receptor 4 (PAR4), which corresponds to residues 1-6 of the amino terminal tethered ligand sequence of human PAR4. This compound plays a significant role in platelet aggregation and is involved in various physiological and pathological processes, including hemostasis and thrombosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
PAR4 (1-6) (human) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods
Industrial production of PAR4 (1-6) (human) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The purification process involves high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
PAR4 (1-6) (human) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions.
Common Reagents and Conditions
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)
Cleavage Reagents: Trifluoroacetic acid (TFA), water, scavengers (e.g., triisopropylsilane)
Major Products
The major product of the synthesis is the peptide PAR4 (1-6) (human), which can be further modified or used in various biological assays .
Scientific Research Applications
PAR4 (1-6) (human) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and purification techniques.
Biology: Investigated for its role in platelet aggregation and signaling pathways.
Medicine: Explored as a potential therapeutic target for anti-thrombotic agents due to its involvement in hemostasis and thrombosis.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting PAR4
Mechanism of Action
PAR4 (1-6) (human) activates protease-activated receptor 4 (PAR4) by mimicking the tethered ligand sequence exposed upon proteolytic cleavage of the receptor. This activation leads to the recruitment of G proteins and subsequent intracellular signaling cascades, including calcium mobilization and activation of protein kinase C (PKC). These pathways ultimately result in platelet aggregation and other cellular responses .
Comparison with Similar Compounds
Similar Compounds
PAR1 (1-6) (human): Another peptide agonist targeting protease-activated receptor 1 (PAR1), involved in similar physiological processes but with different receptor specificity.
PAR2 (1-6) (human): Targets protease-activated receptor 2 (PAR2), which is not responsive to thrombin but involved in inflammation and pain signaling.
Uniqueness
PAR4 (1-6) (human) is unique in its ability to specifically activate PAR4, leading to prolonged signaling and stable thrombus formation. This distinguishes it from other PAR agonists, which may have different receptor specificities and signaling kinetics .
Properties
IUPAC Name |
2-[[5-amino-2-[[2-[[1-[2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N7O9/c1-15(2)24(28(43)44)34-25(40)18(9-10-21(30)37)32-23(39)14-31-26(41)20-4-3-11-35(20)27(42)19(33-22(38)13-29)12-16-5-7-17(36)8-6-16/h5-8,15,18-20,24,36H,3-4,9-14,29H2,1-2H3,(H2,30,37)(H,31,41)(H,32,39)(H,33,38)(H,34,40)(H,43,44) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCFYKYDKDAJKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41N7O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

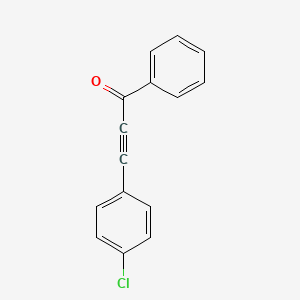
![1-(1H-pyrrolo[3,2-b]pyridin-6-yl)ethan-1-one](/img/structure/B12831275.png)

